
Napamezole
Overview
Description
Napamezole is a small molecule drug known for its role as an alpha-2 adrenergic receptor antagonist and a selective inhibitor of monoamine re-uptake. It has been studied for its potential therapeutic applications in treating anxiety disorders and major depressive disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions: Napamezole can be synthesized through a multi-step process involving the reaction of 2-naphthalenemethanol with imidazole in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process is designed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Napamezole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed:
Oxidation: Naphthalene derivatives.
Reduction: Reduced forms of this compound.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Napamezole has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on neurotransmitter systems and its potential as a research tool in neuropharmacology.
Medicine: Investigated for its therapeutic potential in treating anxiety disorders, major depressive disorder, and other neurological conditions.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
Napamezole exerts its effects by antagonizing alpha-2 adrenergic receptors, which leads to an increase in the release of norepinephrine and serotonin. This mechanism is believed to contribute to its anxiolytic and antidepressant effects. The molecular targets include alpha-2 adrenergic receptors and monoamine transporters, which are involved in the re-uptake of neurotransmitters .
Comparison with Similar Compounds
Napamezole is unique in its dual action as an alpha-2 adrenergic receptor antagonist and a monoamine re-uptake inhibitor. Similar compounds include:
Phentolamine: An alpha-adrenergic antagonist with broader activity.
Idazoxan: A selective alpha-2 adrenergic receptor antagonist.
Yohimbine: An alpha-2 adrenergic receptor antagonist with additional effects on other receptor systems.
This compound’s combination of receptor antagonism and re-uptake inhibition distinguishes it from these similar compounds, making it a valuable tool in both research and potential therapeutic applications .
Biological Activity
Napamezole is a compound of significant interest in pharmacology, primarily due to its biological activity as an antagonist of the α2-adrenergic receptor and its potential as a monoamine uptake inhibitor. This article explores the mechanisms, effects, and relevant case studies surrounding this compound, drawing from various research findings.
This compound functions primarily as an α2-adrenergic receptor antagonist . This mechanism is crucial in modulating neurotransmitter release, particularly norepinephrine, which plays a significant role in mood regulation and anxiety disorders. The compound exhibits a unique profile that combines both receptor antagonism and monoamine reuptake inhibition, making it a candidate for antidepressant properties.
Key Receptor Affinities
The following table summarizes the receptor affinities of this compound compared to related compounds:
Compound | Receptor Type | Binding Affinity (Ki, nM) |
---|---|---|
This compound | α2A | 2.2 |
This compound | α2B | 3.9 |
This compound | α2C | 12 |
Atipamezole | α2A | 0.55 |
Atipamezole | α2B | 1.8 |
Antidepressant Potential
Research indicates that compounds like this compound that exhibit both α2-adrenoceptor antagonism and monoamine uptake inhibition can produce antidepressant effects. In studies where this compound was administered, it demonstrated a reduction in depressive symptoms comparable to established antidepressants like SSRIs (Selective Serotonin Reuptake Inhibitors) .
Case Studies
-
Case Study on Depression Management :
A clinical study involving patients with major depressive disorder highlighted the efficacy of this compound when combined with other antidepressants. Patients reported improved mood and reduced anxiety levels after treatment with this compound over a six-week period . -
Animal Model Studies :
In rodent models, this compound administration resulted in significant behavioral changes indicative of reduced despair-like behavior in the tail suspension test, a common assay for evaluating antidepressant activity .
Research Findings
A comprehensive review of literature reveals several critical findings regarding the biological activity of this compound:
- Neurotransmitter Modulation : this compound's ability to inhibit norepinephrine reuptake suggests potential applications in treating conditions characterized by low norepinephrine levels, such as depression and anxiety disorders .
- Antipsychotic Properties : The compound also shows promise as an antipsychotic agent due to its antagonistic effects on dopamine receptors, which are implicated in psychotic disorders .
Properties
IUPAC Name |
2-(3,4-dihydronaphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-4-13-9-11(5-6-12(13)3-1)10-14-15-7-8-16-14/h1-4,9H,5-8,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETRBJOSGIDJHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C21)CC3=NCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869081 | |
Record name | 2-[(3,4-Dihydronaphthalen-2-yl)methyl]-4,5-dihydro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30869081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91524-14-0 | |
Record name | Napamezole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091524140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAPAMEZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GK4C2D295B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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